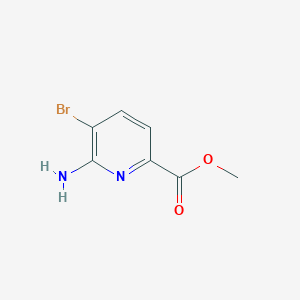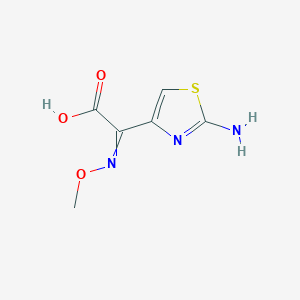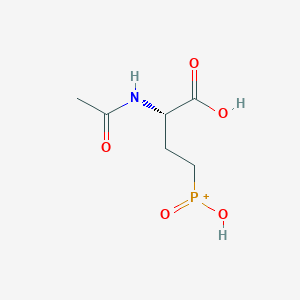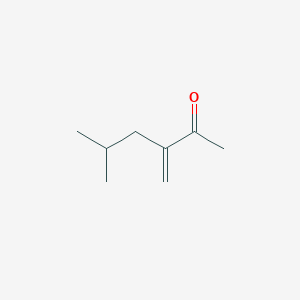
5-Methyl-3-methylene-2-hexanone
Vue d'ensemble
Description
5-Methyl-3-methylene-2-hexanone is a compound that is related to various chemical species with similar structures and reactivities. Although the specific compound is not directly studied in the provided papers, insights can be drawn from the research on closely related molecules. For instance, 5-methylhexa-1,2,4-triene-1,3-diyl is a highly delocalized triplet carbene that has been generated and studied for its structure and reactions, which may share some characteristics with 5-Methyl-3-methylene-2-hexanone due to the presence of a methyl group and a conjugated system .
Synthesis Analysis
The synthesis of compounds related to 5-Methyl-3-methylene-2-hexanone involves various strategies. For example, 2-Hydroxy-5-methyl-3-hexanone was synthesized enantioselectively using Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation of precursors . Another method includes the Grignard reaction and oxidation starting from isovaleraldehyde and ethylmagnesium bromide . These methods indicate that the synthesis of 5-Methyl-3-methylene-2-hexanone could potentially be achieved through similar synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-Methyl-3-methylene-2-hexanone can be highly delocalized and exhibit bond length alternation, as seen in the study of 5-methylhexa-1,2,4-triene-1,3-diyl . The structure and reactivity of such molecules are often investigated using spectroscopic methods and theoretical calculations, which provide insights into the electronic distribution and stability of the molecule.
Chemical Reactions Analysis
The chemical reactivity of molecules related to 5-Methyl-3-methylene-2-hexanone has been explored in various studies. For instance, 5-methylhexa-1,2,4-triene-1,3-diyl reacts with molecular oxygen to produce carbonyl oxides and undergoes photolytic rearrangements characteristic of vinyl carbenes . Additionally, the photochemistry of 5-hexen-2-one, a molecule with a similar structure, has been studied, revealing its stability towards photolysis and the formation of various products under different conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Methyl-3-methylene-2-hexanone can be inferred from related compounds. For example, 2-Hydroxy-5-methyl-3-hexanone, which shares a similar backbone, has a cheese and sour milk odor . The stability and reactivity of such compounds are influenced by their molecular structure, as seen in the photochemical stability of 5-hexen-2-one . Theoretical studies also provide valuable information on the potential energy surfaces and thermal rearrangements of related molecules, which can help predict the behavior of 5-Methyl-3-methylene-2-hexanone under various conditions .
Applications De Recherche Scientifique
Enantioselective Synthesis
5-Methyl-3-methylene-2-hexanone has been used in the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone. This process involves Sharpless asymmetric dihydroxylation or Shi's asymmetric epoxidation, yielding optically active products with potential applications in chemical synthesis and pharmaceuticals (Tian Hong-yu et al., 2011).
Synthesis of Characteristic Components
The compound is also a key ingredient in synthesizing 2-hydroxy-5-methyl-3-hexanone, a characteristic component of eucalyptus honeys. This synthesis typically involves oxidation processes starting from isovaleraldehyde and can produce compounds with distinct odors, such as cheese and sour milk (Hongyu Tian et al., 2011).
Thermal Stability Studies
Studies on the thermal stability of ketones, including 5-Methyl-hexanone-2, have been conducted. These involve the decomposition mechanisms of these compounds in high-temperature environments, contributing to a better understanding of their behavior under extreme conditions (W. Tsang, 1984).
Photochemical Research
Research into the photochemical properties of 5-Methyl-2-hexanone and similar compounds has revealed insights into triplet 1,4-biradicals. These studies are crucial for understanding the reaction mechanisms and behavior of these compounds under light exposure (I. Naito, 1983).
Antimicrobial Activity
5-Methyl-2-hexanone derivatives have been synthesized and evaluated for their antimicrobial activity, showing selective inhibition against microorganisms like m-tuberculosis (V. Patil et al., 2002).
Reaction Kinetics with Chlorine Atoms
Studies on the reactions of chlorine atoms with various ketones, including 5-Methyl-2-hexanone, provide insights into their reaction kinetics and potential environmental impacts. This research is significant for understanding atmospheric chemistry and pollution mitigation (C. Cuevas et al., 2004).
Safety And Hazards
Propriétés
IUPAC Name |
5-methyl-3-methylidenehexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)5-7(3)8(4)9/h6H,3,5H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMJVYMZEAWWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152214 | |
| Record name | 5-Methyl-3-methylene-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-methylene-2-hexanone | |
CAS RN |
1187-87-7 | |
| Record name | 5-Methyl-3-methylene-2-hexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-3-methylene-2-hexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40152214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B143054.png)
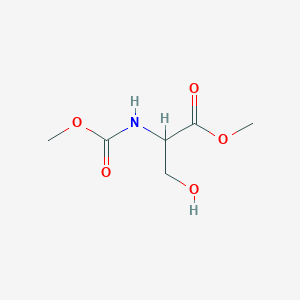
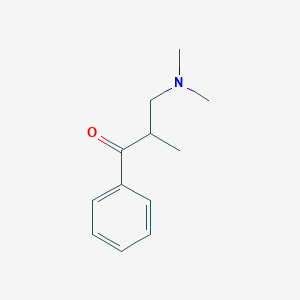
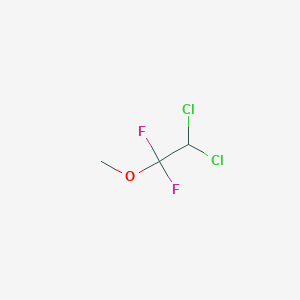
![2-Oxo-1-oxaspiro[4.4]nonane-4-carbonyl chloride](/img/structure/B143069.png)
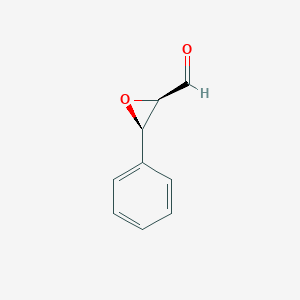
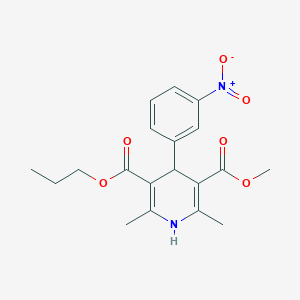
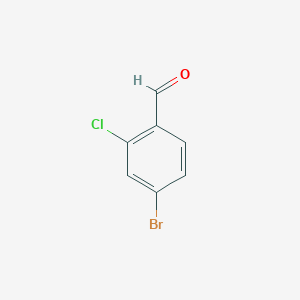
![(6R,7R)-7-amino-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B143074.png)
![Tetrakis(2,4-di-tert-butylphenyl) [1,1'-biphenyl]-4,4'-diylbis(phosphonite)](/img/structure/B143080.png)
![Benzhydryl (6R,7R)-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B143081.png)
